5-(Bromomethyl)imidazo[1,2-a]pyridine
Description
5-(Bromomethyl)imidazo[1,2-a]pyridine is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle with a fused imidazole and pyridine ring. This compound features a bromomethyl (-CH2Br) substituent at the 5-position of the imidazo[1,2-a]pyridine core. The bromomethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or nucleophilic substitutions to introduce functional groups for pharmaceutical or material science applications . Its molecular formula is C8H6BrN2, with a molecular weight of 210.05 g/mol. The compound’s structure combines the electron-rich imidazole ring with the electron-deficient pyridine moiety, enabling diverse reactivity patterns and interactions in biological systems .
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
5-(bromomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c9-6-7-2-1-3-8-10-4-5-11(7)8/h1-5H,6H2 |
InChI Key |
JBFSUTXUTGJBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CBr |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine with α-Bromo Carbonyl Compounds
The classical approach to synthesize imidazo[1,2-a]pyridines involves the condensation and cyclization of 2-aminopyridine with phenacyl bromide or other α-bromo ketones. This reaction forms the fused imidazo ring system by nucleophilic attack of the amino group on the α-bromo carbonyl, followed by cyclization and elimination steps.
- Catalysts used: Various catalysts have been reported to improve reaction efficiency, including iodine, hypervalent iodine, tin(II) chloride (SnCl2), magnesium oxide (MgO), gold and copper nanoparticles, palladium(II), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DABCO (1,4-Diazabicyclo[2.2.2]octane).
- Reaction conditions: Conventional heating under reflux in ethanol or other solvents is common, but non-conventional methods such as microwave irradiation, grinding, and ultrasound have also been employed to reduce reaction times and improve yields.
- Drawbacks: Some methods require high temperatures, long reaction times, or use toxic and expensive metal catalysts and solvents.
Copper Silicate Catalyzed Synthesis
A recent advancement involves using copper silicate as a heterogeneous catalyst to facilitate the cyclization of 2-aminopyridine with substituted phenacyl bromides in ethanol under reflux conditions. This method offers:
- Rapid and efficient synthesis.
- Easy catalyst recovery by filtration.
- Good yields and purity after recrystallization.
| Reagent | Amount |
|---|---|
| 2-Aminopyridine | 1 mmol |
| Substituted phenacyl bromide | 1 mmol |
| Copper silicate catalyst | 10 mol% |
| Solvent | 5 mL ethanol |
| Reaction conditions | Reflux, monitored by TLC |
After completion, the catalyst is filtered off, and the product is precipitated by pouring into crushed ice, followed by recrystallization from hot ethanol.
Catalyst-Free and Solvent-Free Approaches
Catalyst- and Solvent-Free Synthesis at Mild Temperature
Dong-Jian Zhu et al. reported a novel method where 2-aminopyridine reacts with α-bromo or α-chloroketones without any catalyst or solvent, at 60 °C. This environmentally friendly approach relies on:
- Direct nucleophilic substitution of the halogen by the pyridine nitrogen.
- Tandem cyclization to form the imidazo[1,2-a]pyridine core.
This method is notable for its simplicity, mild conditions, and avoidance of toxic reagents.
Neutral Alumina Catalysis at Ambient Temperature
Ponnala and colleagues demonstrated the use of neutral alumina as a catalyst for synthesizing imidazo[1,2-a]pyridine derivatives at room temperature. This method is:
- Straightforward and efficient.
- Suitable for a broad range of derivatives.
- Operated under mild conditions without harsh reagents.
While the above methods describe the formation of the imidazo[1,2-a]pyridine core, the introduction of the bromomethyl group at the 5-position typically requires further functionalization steps such as:
- Bromomethylation using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
- Selective halogenation strategies guided by directing groups or reaction conditions.
Although specific detailed procedures for 5-(bromomethyl)imidazo[1,2-a]pyridine are less commonly reported in the literature, these bromomethylation techniques are standard in heterocyclic chemistry and can be adapted to the imidazo[1,2-a]pyridine scaffold.
Green and Sustainable Synthesis Approaches
Iodine-Promoted Synthesis in Aqueous Media
An innovative method for synthesizing 2-arylimidazo[1,2-a]pyridines involves iodine-promoted condensation of acetophenone derivatives with 2-aminopyridines in water-based micellar media or “on-water” conditions. Key features include:
- Use of water as a green solvent.
- Mild heating (40 °C) or room temperature conditions.
- High yields and tolerance of diverse substituents.
- Applicability to gram-scale synthesis.
Though this method is primarily for 2-arylimidazo[1,2-a]pyridines, the concept of green catalysis and aqueous media can inspire analogous approaches for bromomethyl derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted imidazo[1,2-a]pyridine.
Scientific Research Applications
5-(Bromomethyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, or DNA, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The imidazo[1,2-a]pyridine scaffold is highly versatile, with substituent positions (e.g., 3, 5, 6, or 7) and functional groups (e.g., bromo, methyl, aryl) dictating its properties. Below is a comparative analysis of 5-(Bromomethyl)imidazo[1,2-a]pyridine with key analogues:
Biological Activity
5-(Bromomethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by its imidazo[1,2-a]pyridine core, which is a privileged structure in pharmacology. The presence of the bromomethyl group enhances its reactivity and allows for further derivatization, making it a versatile building block in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's mechanism of action likely involves the disruption of microbial cell membranes or inhibition of critical enzymatic pathways essential for microbial survival .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with DNA synthesis. The specific pathways involved include the inhibition of topoisomerases and modulation of apoptotic signaling cascades .
Case Study: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's pro-apoptotic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, leading to cellular apoptosis.
- Membrane Disruption : Its interaction with microbial membranes can compromise their integrity, resulting in cell death.
- Signal Transduction Modulation : It may alter signaling pathways associated with cell survival and proliferation.
Research Applications
This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its derivatives are being explored for their potential as:
- Antimicrobial agents : Targeting resistant strains of bacteria and fungi.
- Anticancer drugs : Developing novel therapies for various cancers.
- Pharmaceutical intermediates : Contributing to the design of new drug candidates with improved efficacy and safety profiles.
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 5-(Bromomethyl)imidazo[1,2-a]pyridine, and how can purity be optimized?
Answer: The synthesis typically involves bromomethylation at the C-5 position of the imidazo[1,2-a]pyridine core. A common approach uses nucleophilic substitution with brominating agents (e.g., NBS or Br₂ in the presence of radical initiators) under controlled conditions. For example, describes a one-pot Friedel-Crafts acylation method using catalytic AlCl₃, which can be adapted for bromomethylation. To optimize purity:
Q. Q2. How can the structural integrity of this compound derivatives be confirmed post-synthesis?
Answer: A multi-technique approach is recommended:
- ¹H/¹³C NMR : Key signals include the methylene proton (δ ~4.5–5.0 ppm for BrCH₂) and aromatic protons (δ ~7.0–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrN₂: calc. 225.9784, obs. 225.9786) .
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., bromine position) .
Advanced Research Questions
Q. Q3. How can contradictory biological activity data for this compound derivatives be systematically addressed?
Answer: Contradictions often arise from assay conditions or substituent effects. For example:
- Antibacterial activity : and report no activity against S. aureus or P. aeruginosa, but this may reflect poor membrane permeability. Use efflux pump inhibitors (e.g., PAβN) or modify lipophilicity via alkyl chain extensions .
- Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher activity (IC₅₀ = 3.6 nM in HeLa cells) than electron-donating groups (e.g., -OCH₃; IC₅₀ = 180 nM) . Validate via dose-response curves and orthogonal assays (e.g., apoptosis markers).
Q. Q4. What methodologies enable selective functionalization of the bromomethyl group in imidazo[1,2-a]pyridine derivatives?
Answer: The bromomethyl group is highly reactive, enabling:
- Nucleophilic substitution : Replace Br with amines (e.g., piperazine) or thiols in DMF at 60–80°C .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) yield biaryl derivatives .
- Radical reactions : Use AIBN/Et₃B to generate methyl radicals for C–C bond formation .
Q. Q5. How can computational modeling guide the design of this compound-based kinase inhibitors?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to kinase ATP pockets (e.g., PI3K, p38 MAPK) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-deficient groups enhance binding to CENP-E (IC₅₀ = 3.6 nM vs. 130 nM for -OCH₃) .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., GABA receptor binding in ) .
Q. Q6. What strategies mitigate instability of this compound under acidic or oxidative conditions?
Answer:
- Protecting groups : Acetylate the imidazole nitrogen (Ac₂O, pyridine) to prevent protonation-induced degradation .
- Storage : Keep under inert gas (N₂/Ar) at −20°C in amber vials to avoid light/oxygen exposure .
- Stabilizers : Add radical scavengers (e.g., BHT) during reactions involving peroxides .
Data-Driven Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
